1-(2-(5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrazoline core substituted with 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, linked to a 4-ethylpiperazine-2,3-dione moiety via a ketomethyl spacer. Its design integrates multiple pharmacophoric elements:
- The 4,5-dihydropyrazol-1-yl scaffold is associated with diverse biological activities, including anticancer and anti-inflammatory effects .
- The 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents enhance lipophilicity and influence receptor binding through steric and electronic effects .
Synthetic routes typically involve multi-step condensation and cyclization reactions, as seen in analogous pyrazoline derivatives .
Properties
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-5-28-12-13-29(26(33)25(28)32)16-24(31)30-21(18-8-11-22(35-3)23(14-18)36-4)15-20(27-30)17-6-9-19(34-2)10-7-17/h6-11,14,21H,5,12-13,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGKYLNPULIKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Replacement of 3,4-dimethoxyphenyl with 4-chlorophenyl (as in compound 1d) enhances leukemia-specific cytotoxicity, suggesting substituent electronegativity impacts target selectivity .
- The piperazine-2,3-dione moiety in the target compound may confer superior solubility compared to benzothiazole derivatives like , though this requires experimental validation.
Key Observations :
- Higher yields (e.g., 91% for 4c ) are achieved with diazonium salt coupling compared to traditional chalcone cyclization (80–85% ).
- The target compound’s synthesis likely faces challenges in controlling regioselectivity during piperazine-dione alkylation.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The piperazine-2,3-dione moiety introduces additional hydrogen-bond acceptors, which may improve target binding but require formulation optimization for bioavailability.
Computational Similarity Analysis
- 3D Shape Similarity (ST) : PubChem3D analysis suggests high ST scores (>0.8) with pyrazoline-thiazole hybrids (e.g., 4a–4d) due to shared dihydropyrazole cores .
- Feature Similarity (CT) : Lower CT scores (<0.5) compared to 1d , indicating divergent chemical functionalities (e.g., dione vs. indole groups) .
- Tanimoto Coefficient : Binary fingerprint comparison shows ~70% similarity to 4a–4d, driven by common aryl and heterocyclic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
